molecular formula C14H13ClN2O3S B2604032 {[1-(2-chlorobenzyl)-4-formyl-3-methyl-1H-pyrazol-5-yl]thio}acetic acid CAS No. 956568-51-7

{[1-(2-chlorobenzyl)-4-formyl-3-methyl-1H-pyrazol-5-yl]thio}acetic acid

Cat. No.: B2604032
CAS No.: 956568-51-7
M. Wt: 324.78
InChI Key: AZFBXTZFBLIYCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1-(2-chlorobenzyl)-4-formyl-3-methyl-1H-pyrazol-5-yl]thio}acetic acid is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a chlorobenzyl group, a formyl group, and a thioacetic acid moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-chlorobenzyl)-4-formyl-3-methyl-1H-pyrazol-5-yl]thio}acetic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the condensation of a hydrazine derivative with an appropriate 1,3-diketone to form the pyrazole ring.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the pyrazole derivative.

    Formylation: The formyl group is usually introduced through a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole derivative with a formylating agent such as DMF and POCl₃.

    Thioacetic Acid Addition:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

    Thiol-Ester Reactions: The thioacetic acid moiety can undergo reactions typical of thiol-esters, such as hydrolysis and transesterification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

    Thiol-Ester Reactions: Hydrolysis can be performed using aqueous acids or bases, while transesterification requires alcohols and acid or base catalysts.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

    Thiol-Ester Reactions: Corresponding acids or esters.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2-chlorobenzyl)-4-formyl-3-methyl-1H-pyrazol-5-yl]thio}acetic acid is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations, making it a valuable tool in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies may focus on its activity as an enzyme inhibitor, its potential as an anti-inflammatory agent, or its role in modulating biological pathways.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of {[1-(2-chlorobenzyl)-4-formyl-3-methyl-1H-pyrazol-5-yl]thio}acetic acid depends on its specific application. In pharmacological contexts, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(2-chlorobenzyl)-4-formyl-3-methyl-1H-pyrazol-5-yl]thio}propionic acid
  • {[1-(2-chlorobenzyl)-4-formyl-3-methyl-1H-pyrazol-5-yl]thio}butyric acid
  • {[1-(2-chlorobenzyl)-4-formyl-3-methyl-1H-pyrazol-5-yl]thio}valeric acid

Uniqueness

The uniqueness of {[1-(2-chlorobenzyl)-4-formyl-3-methyl-1H-pyrazol-5-yl]thio}acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, the acetic acid moiety may confer different reactivity and interaction profiles, making it suitable for specific applications where other compounds may not be as effective.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-[2-[(2-chlorophenyl)methyl]-4-formyl-5-methylpyrazol-3-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c1-9-11(7-18)14(21-8-13(19)20)17(16-9)6-10-4-2-3-5-12(10)15/h2-5,7H,6,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFBXTZFBLIYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)SCC(=O)O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.